molecular formula C13H9F2NO B11873353 2-(Difluoromethoxy)naphthalene-5-acetonitrile

2-(Difluoromethoxy)naphthalene-5-acetonitrile

Cat. No.: B11873353
M. Wt: 233.21 g/mol
InChI Key: BUYSXHIHJOMZMN-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-5-acetonitrile is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, with an acetonitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-5-acetonitrile typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the addition of the acetonitrile group. One common method involves the reaction of 2-hydroxy-5-naphthaldehyde with difluoromethyl ether in the presence of a base to form 2-(Difluoromethoxy)naphthalene. This intermediate is then reacted with acetonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-5-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines .

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-5-acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-5-acetonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The acetonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)naphthalene-5-acetonitrile is unique due to the combination of the difluoromethoxy and acetonitrile groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in biological systems and unique reactivity in chemical synthesis .

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

2-[6-(difluoromethoxy)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H9F2NO/c14-13(15)17-11-4-5-12-9(6-7-16)2-1-3-10(12)8-11/h1-5,8,13H,6H2

InChI Key

BUYSXHIHJOMZMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)CC#N

Origin of Product

United States

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